Myriceron caffeoyl ester

ETA Receptor Selectivity Endothelin Pharmacology Vascular Smooth Muscle

Myriceron caffeoyl ester (also designated 50-235, myriceric acid A, or 27-O-caffeoyl myricerone) is a pentacyclic triterpenoid (C39H52O7; MW 632.8 g/mol) isolated from the bayberry Myrica cerifera (Myricaceae) and also reported in Hibiscus taiwanensis. It was identified in 1992 as the first non-peptide endothelin receptor antagonist ever discovered from a higher plant, exhibiting high-affinity, selective binding to the endothelin A (ETA) receptor subtype while sparing the ETB receptor.

Molecular Formula C39H52O7
Molecular Weight 632.8 g/mol
CAS No. 142877-49-4
Cat. No. B142016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyriceron caffeoyl ester
CAS142877-49-4
Synonyms50-235
myriceron caffeoyl este
Molecular FormulaC39H52O7
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
InChIInChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1
InChIKeyRHAKBYCTYSBWIE-QWZNMBRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myriceron Caffeoyl Ester (CAS 142877-49-4): A First-in-Class Non-Peptide Endothelin ETA Receptor Antagonist from Natural Sources


Myriceron caffeoyl ester (also designated 50-235, myriceric acid A, or 27-O-caffeoyl myricerone) is a pentacyclic triterpenoid (C39H52O7; MW 632.8 g/mol) isolated from the bayberry Myrica cerifera (Myricaceae) and also reported in Hibiscus taiwanensis . It was identified in 1992 as the first non-peptide endothelin receptor antagonist ever discovered from a higher plant, exhibiting high-affinity, selective binding to the endothelin A (ETA) receptor subtype while sparing the ETB receptor . Its unique scaffold features a 3-keto group, a 17-carboxyl group, and a 27-caffeoyl ester moiety—each pharmacophoric element essential for its ETA receptor blocking activity . This compound serves as both a critical pharmacological tool for dissecting endothelin biology and a validated starting point for developing non-peptide ETA antagonists.

Why Myriceric Acid B and Other Triterpenoid Analogs Cannot Substitute for Myriceron Caffeoyl Ester in ETA-Targeted Research


Closely related triterpenoids from the Myrica genus—most notably myriceric acid B (CAS 55497-79-5, C39H54O7)—differ from myriceron caffeoyl ester by a single oxidation state at the C-3 position (3-hydroxyl vs. 3-keto), yet this structural divergence produces profoundly different biological profiles. Myriceric acid B's primary reported activities are anti-HIV-1 entry inhibition (IC50 = 8.3 ± 0.2 mg/L targeting gp41) and cytotoxicity against MOLT-3 cells, not selective ETA receptor antagonism . The SAR study by Mihara et al. explicitly demonstrated that the 3-keto, 17-carboxyl, and 27-caffeoyl groups of 50-235 are simultaneously essential for ETA receptor blocking activity; even modifications limited to the catechol ring of the 27-caffeoyl group altered both binding affinity and functional antagonism . Consequently, researchers requiring validated, quantitative ETA receptor pharmacology cannot substitute myriceric acid B or other congeneric triterpenoids for myriceron caffeoyl ester without introducing uncharacterized off-target liabilities and losing the specific, well-documented ETA antagonism profile.

Quantitative Differentiation Evidence for Myriceron Caffeoyl Ester (50-235) Versus Key Comparators


ETA/ETB Receptor Selectivity: 500-Fold Discrimination in Human Tissue Outperforms Bosentan by ~25-Fold

In human coronary artery cryostat sections, myriceron caffeoyl ester (50-235) inhibited [125I]-ET-1 binding to ETA receptors with nanomolar affinity and exhibited approximately 500-fold selectivity for ETA over ETB receptors . In contrast, bosentan—a clinically approved dual endothelin receptor antagonist—shows only approximately 20-fold selectivity (Ki ETA = 4.7 nM vs. Ki ETB = 95 nM in human smooth muscle cells) . While 50-235's absolute Ki (51 ± 12 nM in A7r5 cells) is higher than bosentan's (4.7 nM), the 25-fold greater selectivity ratio means that at concentrations required to fully occupy ETA receptors, 50-235 leaves ETB receptors largely unoccupied, whereas bosentan produces significant concomitant ETB blockade.

ETA Receptor Selectivity Endothelin Pharmacology Vascular Smooth Muscle Receptor Binding

Functional Antagonism of ET-1-Induced Calcium Mobilization: IC50 Comparable to Bosentan in Wildtype ETA Calcium Flux Assays

In rat aortic smooth muscle A7r5 cells endogenously expressing ETA receptors, myriceron caffeoyl ester (50-235) inhibited ET-1-induced increases in cytosolic free Ca2+ concentration with an IC50 of 11 ± 2 nM in a dose-dependent manner, while having no effect on basal [Ca2+]i, high K+-induced, or bombesin-induced Ca2+ increases, confirming pathway specificity . In a separate study using transgenic cells expressing wildtype human ETA receptors in calcium flux assays, bosentan exhibited an IC50 of 12 nM under comparable conditions (ET-1 EC80 stimulation) . The nearly identical functional potency—despite 50-235's higher binding Ki—indicates that 50-235 achieves efficient functional coupling and receptor occupancy-driven antagonism that translates effectively from binding to cellular response, a property not guaranteed by binding affinity alone.

Calcium Signaling ETA Functional Antagonism A7r5 Cells Vascular Smooth Muscle Pharmacology

Essential Pharmacophoric Groups Defined by SAR: 3-Keto, 17-Carboxyl, and 27-Caffeoyl Moieties Are Simultaneously Required—Differentiating from Myriceric Acid B

Systematic SAR analysis by Mihara et al. (1993) demonstrated that the 3-keto, 17-carboxyl, and 27-caffeoyl groups of 50-235 are each essential for ETA receptor blocking activity . Myriceric acid B (CAS 55497-79-5, C39H54O7)—the closest structural analog—differs at the C-3 position, bearing a 3-hydroxyl group instead of the 3-keto group found in 50-235 (C39H52O7) . This single oxidation-state difference fundamentally alters the biological profile: myriceric acid B is primarily characterized as an HIV-1 entry inhibitor (IC50 = 8.3 ± 0.2 mg/L targeting gp41) and cytotoxic agent against MOLT-3 cells, with no peer-reviewed reports of selective, high-affinity ETA receptor antagonism comparable to 50-235 . Furthermore, modifications to the catechol ring of the 27-caffeoyl group were shown to influence both binding affinity and functional antagonist activity, but these effects were not parallel—indicating that even subtle structural changes within the caffeoyl moiety produce discordant changes in binding vs. function .

Structure-Activity Relationship Pharmacophore Mapping Triterpenoid Chemistry ETA Antagonist Design

Consistent Competitive Antagonism Across Multiple Human Vascular Beds: pA2 Values Demonstrate Reproducible Pharmacology

In isolated human blood vessel preparations, myriceron caffeoyl ester (50-235, 1–30 μmol/L) produced progressive, parallel rightward displacements of the endothelin-1 concentration-response curve without attenuation of the maximum response, consistent with competitive, surmountable antagonism . Schild regression analysis yielded pA2 values of 6.05 in coronary artery, 6.12 in saphenous vein, and 6.18 in left internal mammary artery, with slopes not significantly different from unity . This tight concordance (range: 0.13 log units) across three functionally and anatomically distinct human vascular beds demonstrates a highly reproducible antagonist profile. By contrast, many peptide ETA antagonists such as BQ123 exhibit tissue-dependent variability in antagonist potency, and the insurmountable antagonism observed with clinically used agents like macitentan complicates data interpretation in acute pharmacological studies .

Human Vascular Pharmacology Competitive Antagonism Schild Analysis Isolated Tissue Bioassay

Computationally Predicted Neuroprotective Target Engagement: High In Silico Affinity for GSK3β and γ-Secretase Distinct from Cardiovascular ETA Profile

In a molecular docking-based computational study (Singh et al., Molecules 2023), myricerone caffeoyl ester demonstrated high binding affinities of −10.01 kcal/mol against glycogen synthase kinase 3β (GSK3β) and −8.85 kcal/mol against γ-secretase—two validated therapeutic targets in Alzheimer's disease pathophysiology . These docking scores were among the highest reported across all basil-derived compounds screened in that study. While this evidence is computationally derived and requires experimental validation, it represents a unique secondary pharmacological dimension not reported for any other myriceric acid congener or for the clinically approved ETA antagonists bosentan, ambrisentan, or macitentan . The predicted dual engagement of cardiovascular (ETA) and neurodegenerative (GSK3β, γ-secretase) targets distinguishes 50-235 from all currently available endothelin receptor antagonists.

Neuroprotection Molecular Docking GSK3β γ-Secretase Alzheimer's Disease

Derivatization Potential: Sulfated Derivatives Achieve 1.5- to 20-Fold Enhanced Receptor Affinity—Validating a Tuneable Chemical Scaffold

Sakurawi et al. (1996) demonstrated that chemical modification of myriceric acid A (50-235) through sulfation yielded derivatives (compounds 13, 14, 15) exhibiting 1.5- to 20-fold higher affinity for endothelin receptors compared to the parent compound . This tunability contrasts with myriceric acid B and other congeneric triterpenoids, for which no systematic derivatization studies demonstrating enhanced target engagement have been published. Furthermore, a practical total synthesis of (+)-myriceric acid A has been developed from oleanolic acid in 14 steps with 31% overall yield, providing a scalable synthetic route independent of natural extraction . Subsequent work on 3,4-seco-derivatives of the myricerone core further demonstrated that the scaffold is amenable to rational structural modification while retaining endothelin receptor binding affinity, establishing an accessible chemical space for lead optimization programs .

Medicinal Chemistry Derivatization Lead Optimization Triterpenoid Modification

Evidence-Backed Research and Procurement Application Scenarios for Myriceron Caffeoyl Ester (CAS 142877-49-4)


Pharmacological Tool for Selective ETA Receptor Isolation in Ex Vivo Human Vascular Reactivity Studies

When experimental protocols require clean pharmacological isolation of ETA-mediated vasoconstriction in human blood vessels, myriceron caffeoyl ester (50-235) is uniquely qualified. Its 500-fold selectivity for ETA over ETB receptors—demonstrated directly in human coronary artery cryostat sections —combined with competitive, surmountable antagonism (pA2 = 6.05–6.18 across three human vessel types with Schild slopes of unity) provides a level of pharmacological precision that dual antagonists (e.g., bosentan) cannot achieve due to their concurrent ETB blockade. This application is supported by quantitative evidence from isolated human coronary artery, saphenous vein, and left internal mammary artery preparations .

Medicinal Chemistry Starting Point for Developing Next-Generation Selective ETA Antagonists with Improved Affinity

For drug discovery programs targeting the endothelin system, 50-235 represents the only triterpenoid-based ETA antagonist with (a) a fully elucidated SAR map identifying essential pharmacophoric groups (3-keto, 17-carboxyl, 27-caffeoyl) , (b) a demonstrated total synthesis route (14 steps, 31% yield from oleanolic acid) , and (c) validated derivatization chemistry producing compounds with up to 20-fold enhanced receptor affinity through sulfation . No other myriceric acid congener (including myriceric acids B, C, or D) offers this combination of SAR knowledge and synthetic tractability, making 50-235 the rational procurement choice for hit-to-lead or lead optimization campaigns.

Dual-Mechanism Neuroprotective Research Bridging Endothelin Antagonism and Alzheimer's Disease Target Engagement

For interdisciplinary research groups exploring the convergence of cardiovascular and neurodegenerative disease mechanisms, myriceron caffeoyl ester offers a unique polypharmacology hypothesis not testable with any other ETA antagonist. Computational docking studies have predicted high binding affinity for GSK3β (−10.01 kcal/mol) and γ-secretase (−8.85 kcal/mol) —two core Alzheimer's disease targets—while its established ETA receptor antagonism (IC50 = 11 nM in functional Ca2+ assays) provides a validated cardiovascular anchor. This dual pharmacological footprint positions 50-235 as a privileged probe for investigating whether simultaneous ETA blockade and GSK3β/γ-secretase modulation produces synergistic neuroprotective effects, a hypothesis inaccessible to bosentan, ambrisentan, or BQ123.

Reference Standard for ETA Receptor Binding and Functional Assay Validation in Screening Cascades

In high-throughput screening and pharmacological assay development for ETA receptor modulators, 50-235 serves as a well-characterized, commercially identifiable reference compound with multi-laboratory validated activity parameters. Its binding affinity (Ki = 51 ± 12 nM in A7r5 cells; Ki = 66 ± 15 nM in rat aortic smooth muscle cells) and functional antagonist potency (IC50 = 11 ± 2 nM for Ca2+ mobilization) have been independently reproduced across multiple publications spanning 1992–1996. The compound's inability to inhibit ETB-mediated responses—confirmed in human Girardi heart cells —makes it an ideal negative control for ETB assay validation. Furthermore, its status as the first non-peptide ETA antagonist from a higher plant and its inclusion in authoritative databases including MeSH and KNApSAcK provide procurement traceability unmatched by less thoroughly characterized natural products.

Quote Request

Request a Quote for Myriceron caffeoyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.